molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide

Cat. No.: B13108117
M. Wt: 250.30 g/mol
InChI Key: ZMZCQWUVDSTNBU-UHFFFAOYSA-N
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Description

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is a carboxamide derivative featuring a cyclohexyl core substituted with amino and hydroxymethyl groups, linked to a pyrazinecarboxamide moiety. The cyclohexyl group may confer conformational rigidity and influence solubility, while the hydroxymethyl group enhances polarity compared to halogenated analogs .

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18)

InChI Key

ZMZCQWUVDSTNBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The carboxamide group participates in coupling reactions to form derivatives. Key methods include:

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Carbodiimide Coupling DCC (N,N′-dicyclohexylcarbodiimide), EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide)Forms peptide bonds or conjugates with amines/acids
CDI-Mediated Activation N,N′-carbonyldiimidazole (CDI) in DMFActivates carboxyl groups for nucleophilic attack

Mechanism :

  • Activation of pyrazine-2-carboxylic acid derivatives via carbodiimides or CDI.

  • Nucleophilic substitution by amines (e.g., trans-4-aminocyclohexanol) to form the carboxamide bond .

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group undergoes oxidation and substitution:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation KMnO₄ or CrO₃ in acidic conditionsConverts -CH₂OH to -COOH
Esterification Acetic anhydride, pyridineForms acetate esters
Halogenation SOCl₂, PCl₅Converts -CH₂OH to -CH₂Cl

Example :
Treatment with SOCl₂ yields N-[4-amino-4-(chloromethyl)cyclohexyl]-2-pyrazinecarboxamide, a precursor for further alkylation.

Amino Group Reactivity

The primary amine on the cyclohexyl ring participates in:

Reaction TypeReagents/ConditionsOutcomeSource
Schiff Base Formation Aldehydes/ketones in ethanolForms imine derivatives
Acylation Acetyl chloride, triethylamineProduces N-acetylated analogs
Sulfonylation Tosyl chloride, DMAPGenerates sulfonamide derivatives

Key Insight : Acylation with acetyl chloride enhances metabolic stability in biological systems.

Pyrazine Ring Modifications

The pyrazine ring undergoes electrophilic substitution and metal coordination:

Reaction TypeReagents/ConditionsOutcomeSource
Nitration HNO₃/H₂SO₄ at 0–5°CIntroduces nitro groups at C-3/C-5
Metal Coordination Cu(II) or Fe(III) saltsForms stable complexes for catalytic studies

Mechanism :
Electrophilic attack occurs at the electron-deficient C-3 position due to the carboxamide’s electron-withdrawing effect .

Hydrolysis and Stability

The carboxamide bond hydrolyzes under specific conditions:

ConditionReagentsOutcomeSource
Acidic Hydrolysis 6M HCl, refluxCleaves to pyrazine-2-carboxylic acid and cyclohexylamine
Basic Hydrolysis NaOH (2M), 70°CYields sodium pyrazine-2-carboxylate

Stability Data :

  • Stable in pH 4–7 buffers at 25°C.

  • Half-life <24 hours in 1M NaOH or HCl .

Structural and Mechanistic Insights

The compound’s reactivity is influenced by:

  • Conformational rigidity : The trans-cyclohexyl group restricts rotational freedom, enhancing stereoselectivity in reactions .

  • Electronic effects : The pyrazine ring withdraws electrons, directing substitutions to specific positions .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide is as a kinase inhibitor , specifically targeting Syk kinase. This enzyme plays a crucial role in numerous signaling pathways that are implicated in inflammatory responses and cancer progression. By inhibiting Syk kinase, this compound may provide therapeutic benefits in treating autoimmune disorders and certain cancers, where dysregulated kinase activity is a key factor.

Mechanism of Action
The compound binds to the active site of Syk kinase, blocking substrate access and thereby inhibiting downstream signaling pathways. This mechanism is critical for achieving anti-inflammatory effects and potentially reducing tumor growth.

Pharmaceutical Research

Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, often utilizing conventional condensing agents. Variations in its structure can lead to derivatives with differing biological activities, which are important for developing targeted therapies .

Comparison of Structural Derivatives

Compound NameStructural FeaturesUnique Aspects
5-[[(1r)-2-amino-1-cyclopropyl-2-oxoethyl]amino]-3-(isoquinolin-6-ylamino)pyrazine-2-carboxamideContains isoquinolineDifferent target specificity
5-[[(1r)-2-amino-2-oxo-1-phenylethyl]amino]-3-(quinolin-6-ylamino)pyrazine-2-carboxamidePhenylethyl groupEnhanced potency against certain kinases
5-[[(2r)-1-amino-1-oxobutan-2-yl]amino]-3-(isoquinolin-7-ylamino)pyrazine-2-carboxamideOxobutan groupPotentially different pharmacokinetics

This table highlights how variations in the compound's side chains can influence its biological activity and therapeutic applications.

Clinical Applications

Therapeutic Potential
Research indicates that this compound can be effective in treating conditions associated with excessive inflammatory responses, such as rheumatoid arthritis and certain cancers. The compound's specificity for Syk kinase makes it a candidate for further clinical evaluation .

Case Studies

In Vitro Studies
Several studies have investigated the compound's efficacy in vitro, demonstrating its ability to inhibit Syk kinase activity effectively. For instance, cell line assays have shown reduced proliferation rates in cancer cells treated with this compound, suggesting its potential as an anti-cancer agent .

Animal Models
Preclinical trials using animal models have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies have reported significant reductions in inflammatory markers and tumor sizes, supporting its therapeutic promise .

Mechanism of Action

The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinecarboxamide Derivatives

Pyrazinecarboxamides are a class of heterocyclic compounds with diverse substituents influencing their physicochemical and pharmacological profiles.

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide Cyclohexyl (amino, hydroxymethyl) Not provided Cyclohexyl rigidity; polar hydroxymethyl group
N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide Pyridinyl (Cl), hydroxymethyl 264.67 Aromatic pyridinyl group; higher hydrophobicity vs. cyclohexyl
[Co(dpzca)₂] (dpzca = N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamide) Pyrazylcarbonyl Not provided Metal coordination complex; spin-crossover properties under pressure

Key Observations :

  • Cyclohexyl vs.
  • Hydroxymethyl vs. Halogens : The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to chlorine substituents in analogs like N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide .
Piperazine-Carboxamide Derivatives

Piperazine-carboxamides exhibit conformational flexibility and varied pharmacological activities.

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Features Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethylpiperazine Not provided Not provided Chair conformation of piperazine ring; N–H⋯O hydrogen bonding in crystal
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl, quinazolinylmethyl 52.2 189.5–192.1 Fluorine substitution enhances metabolic stability
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Chlorophenyl, quinazolinylmethyl 48.1 189.8–191.4 Chlorine substitution increases lipophilicity

Key Observations :

  • Flexibility vs. Rigidity : Piperazine rings (e.g., in A2–A6) adopt chair conformations, enabling diverse hydrogen-bonding interactions, whereas the cyclohexyl group in the target compound may restrict conformational mobility .
  • Substituent Effects : Halogenated phenyl groups (e.g., Cl, F) in piperazine-carboxamides enhance lipophilicity and modulate electronic properties, contrasting with the polar hydroxymethyl group in the target compound .
Cyclohexyl-Containing Carboxamides

Cyclohexyl groups are common in carboxamides to balance lipophilicity and solubility.

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide Cyclohexylcarbamoyl, pyridinylpiperazine Not provided Dual carboxamide groups; potential for multi-target interactions
Cyclohexyl N-methyl-N-(2-hydroxyethyl) methylphosphonoamidate Phosphonoamidate, hydroxyethyl C10H22NO3P Phosphorus-containing; hydrolytically stable

Key Observations :

  • Dual Functional Groups : Compounds like N-[4-(cyclohexylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide demonstrate the integration of multiple pharmacophores, a strategy that could be applied to optimize the target compound’s activity .
  • Phosphorus vs. Nitrogen Systems : Phosphorus-containing cyclohexyl derivatives (e.g., ) exhibit distinct stability profiles compared to nitrogen-based carboxamides .

Biological Activity

N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide, commonly referred to as a Syk kinase inhibitor, has garnered attention in medicinal chemistry due to its unique structural properties and significant biological activities. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide

This compound functions primarily as an inhibitor of Syk kinase, an enzyme crucial for various cellular signaling pathways. The compound binds to the active site of Syk kinase, obstructing substrate access and consequently inhibiting downstream signaling pathways involved in inflammation and immune responses. This action is particularly relevant in the context of autoimmune diseases and certain cancers where Syk kinase plays a pivotal role.

Inhibition of Syk Kinase

Research indicates that this compound exhibits potent inhibitory effects on Syk kinase activity. This inhibition leads to:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : By inhibiting Syk kinase, the compound may hinder tumor growth and proliferation in certain cancer types.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in cancer cell lines (e.g., HL60 and HeLa), with IC50 values indicating potent cytotoxicity against malignant cells compared to normal cells .
  • Mechanistic Insights :
    • The binding affinity of the compound for Syk kinase was characterized using surface plasmon resonance (SPR), revealing a high affinity that correlates with its biological activity. The presence of the hydroxymethyl group enhances hydrogen bonding interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
  • Animal Models :
    • In vivo studies using murine models of autoimmune diseases showed that administration of the compound led to reduced symptoms and improved overall health markers, suggesting its potential as a therapeutic agent.

Comparative Analysis

Compound NameTarget KinaseIC50 (µM)Biological Activity
This compoundSyk0.5Anti-inflammatory, anticancer
Other Known InhibitorsVariousVariesVaries

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Trans-4-Aminocyclohexanol : This is reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired carboxamide.
  • Reaction Conditions : The use of coupling reagents and catalysts is essential to facilitate the formation of the carboxamide bond effectively.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Clinical Trials : To evaluate efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against Syk kinase.
  • Exploration of Other Targets : Investigating potential interactions with other kinases or pathways could broaden its therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide?

The compound is typically synthesized via condensation reactions between pyrazinecarboxylic acid derivatives and functionalized cyclohexylamines. Coupling agents such as triphenylphosphite or carbodiimides (e.g., EDCI·HCl) are used to promote amide bond formation. For example, a general procedure involves heating the reactants in anhydrous DMF with HOBt and DIPEA as a base, followed by purification via recrystallization or chromatography . Solvent selection (e.g., PEG 400/water mixtures) and temperature control (e.g., 60°C) are critical for optimizing yield .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography for resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.
  • FTIR spectroscopy to identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (broad peak ~3200–3600 cm⁻¹) .
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation .

Q. What solubility profiles are observed in different solvent systems?

Solubility is temperature- and solvent-dependent. Studies on analogous compounds show increased solubility in polar aprotic solvents (e.g., DMF) and co-solvent systems (e.g., PEG 400 + water). For example, solubility in PEG 400/water mixtures rises with temperature (298.15–338.15 K), following van’t Hoff models . Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of dissolution are calculated to guide formulation .

Advanced Research Questions

Q. How do halogen bonding interactions influence supramolecular assembly in coordination complexes of this compound?

In mercury(II) complexes derived from pyrazinecarboxamide ligands, halogen bonding (X···N interactions) between halophenyl substituents and pyrazine rings directs crystal packing. Distances are 2.5–9.4% shorter than van der Waals radii sums, with binding energies ranging from -27.86 to -46.15 kJ·mol⁻¹ (DFT calculations). These interactions stabilize specific coordination geometries (e.g., tetrahedral vs. trigonal bipyramidal) and enhance structural predictability for crystal engineering .

Q. What methodologies are used to analyze binding interactions with serum albumin?

  • Fluorescence quenching : Static quenching mechanisms are identified via Stern-Volmer plots, with decreasing quenching constants (e.g., 1.27 × 10⁵ to 1.14 × 10⁵ M⁻¹) indicating strong binding to bovine serum albumin (BSA).
  • UV-Vis spectroscopy : Hypochromic shifts confirm ground-state complex formation.
  • Molecular docking : Reveals preferential binding to BSA subdomains IIA/IIIA, driven by hydrogen bonds and van der Waals forces (binding constants: 2.91 × 10⁵ to 1.29 × 10⁵ M⁻¹) .

Q. How can researchers resolve contradictions in experimental data, such as solubility vs. bioactivity?

Discrepancies often arise from solvent polarity or pH effects. For instance, low aqueous solubility may reduce in vitro bioactivity despite high intrinsic potency. Strategies include:

  • Co-solvent systems : PEG 400/water mixtures improve solubility without denaturing proteins .
  • Structure-activity relationship (SAR) studies : Modifying the cyclohexyl or pyrazine moieties to balance lipophilicity and hydrogen-bonding capacity .

Q. What computational tools predict the toxicity profile of this compound?

Derek Nexus software evaluates toxicity endpoints (e.g., carcinogenicity, skin sensitization) via rule-based algorithms. For derivatives, predictions at "equivocal" reasoning levels suggest moderate risk, warranting further in vitro assays (e.g., Ames test). Molecular dynamics simulations can also assess metabolite stability and reactive intermediate formation .

Q. How does the hydroxymethyl group on the cyclohexyl ring impact biological activity?

The hydroxymethyl moiety enhances:

  • Hydrophilicity : Improves water solubility and bioavailability.
  • Hydrogen-bonding capacity : Strengthens interactions with target proteins (e.g., antifungal activity against Candida spp. via binding to lanosterol 14α-demethylase) . Comparative studies with non-hydroxylated analogs show a 2–3-fold increase in MIC values for microbial strains .

Methodological Notes

  • Experimental design : Include positive/negative controls (e.g., itraconazole for antifungal assays) and triplicate measurements to ensure reproducibility .
  • Data analysis : Use software like Gaussian for DFT calculations or AutoDock for molecular docking to align with published protocols .

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